Arlacel 40

Übersicht

Beschreibung

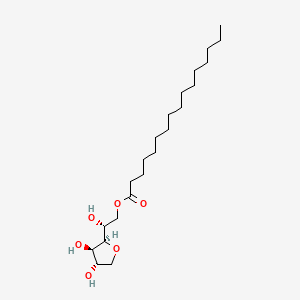

Sorbitanmonopalmitat ist eine chemische Verbindung, die häufig als Lebensmittelzusatzstoff und Tensid verwendet wird. Es ist ein partieller Ester von Sorbit und Palmitinsäure, der für seine emulgierenden Eigenschaften bekannt ist. Diese Verbindung wird allgemein unter ihrem Handelsnamen Span 40 bezeichnet und unter der E-Nummer E495 aufgeführt . Sorbitanmonopalmitat ist ein lipophiles Tensid, d. h. es hat eine Affinität zu Lipiden und wird verwendet, um die Kristallisation von Fetten zu modifizieren .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Sorbitanmonopalmitat wird durch Veresterung von Sorbit mit Palmitinsäure synthetisiert. Der Prozess beinhaltet das Erhitzen von Sorbit und Palmitinsäure zusammen in Gegenwart eines Katalysators, typischerweise einer Säure oder Base, um die Veresterungsreaktion zu erleichtern . Die Reaktion wird unter reduziertem Druck durchgeführt, um das während der Reaktion gebildete Wasser zu entfernen, wodurch die Reaktion bis zum Abschluss getrieben wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Sorbitanmonopalmitat die folgenden Schritte:

Dehydratisierung von Sorbit: Sorbit wird unter Vakuum bei 75-80 °C dehydriert, bis sich kleine Bläschen bilden.

Veresterung: Geschmolzene Palmitinsäure wird dem dehydrierten Sorbit zugesetzt, gefolgt von der Zugabe einer Base (z. B. Natriumhydroxid), um die Reaktion zu katalysieren.

Reinigung: Das Reaktionsgemisch wird abgekühlt und alle Verunreinigungen werden entfernt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sorbitanmonopalmitat unterliegt hauptsächlich Hydrolyse- und Verseifungsreaktionen. Hydrolyse beinhaltet den Abbau der Esterbindung in Gegenwart von Wasser, was zur Bildung von Sorbit und Palmitinsäure führt . Verseifung ist ein ähnlicher Prozess, der jedoch in Gegenwart einer Base stattfindet und Seife und Glycerin erzeugt .

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser und milde saure oder basische Bedingungen.

Verseifung: Starke Basen wie Natriumhydroxid oder Kaliumhydroxid.

Hauptprodukte, die gebildet werden

Hydrolyse: Sorbit und Palmitinsäure.

Verseifung: Seife (Natrium- oder Kaliumpalmitat) und Glycerin.

Wissenschaftliche Forschungsanwendungen

Sorbitanmonopalmitat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Industrie: Wird häufig in der Lebensmittelindustrie als Emulgator in Produkten wie Backwaren, Zuckerguss und Saucen verwendet.

Wirkmechanismus

Sorbitanmonopalmitat übt seine Wirkung aus, indem es die Oberflächenspannung zwischen verschiedenen Phasen, wie z. B. Öl und Wasser, reduziert. Diese Eigenschaft ermöglicht es, Emulsionen zu stabilisieren und die Trennung von Komponenten zu verhindern . Die Verbindung interagiert mit sowohl hydrophilen als auch hydrophoben Molekülen und bildet eine stabile Grenzfläche, die die Homogenität des Gemisches aufrechterhält .

Wirkmechanismus

Sorbitan monopalmitate exerts its effects by reducing the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and prevent the separation of components . The compound interacts with both hydrophilic and hydrophobic molecules, forming a stable interface that maintains the homogeneity of the mixture .

Vergleich Mit ähnlichen Verbindungen

Sorbitanmonopalmitat gehört zu einer größeren Familie von Sorbitanestern, zu denen Sorbitanmonostearat, Sorbitanmonooleat und Sorbitanmonolaurat gehören . Diese Verbindungen haben ähnliche emulgierende Eigenschaften, unterscheiden sich jedoch in ihren Fettsäurebestandteilen:

Sorbitanmonostearat: Enthält Stearinsäure und wird in ähnlichen Anwendungen verwendet, hat aber einen höheren Schmelzpunkt.

Sorbitanmonooleat: Enthält Ölsäure und ist effektiver bei der Stabilisierung von Öl-in-Wasser-Emulsionen.

Sorbitanmonolaurat: Enthält Laurinsäure und wird in Lebensmittel- und Kosmetikprodukten verwendet.

Sorbitanmonopalmitat ist aufgrund seines spezifischen Fettsäurebestandteils, der Palmitinsäure, einzigartig, die ein Gleichgewicht aus hydrophilen und hydrophoben Eigenschaften bietet, das für eine Vielzahl von Anwendungen geeignet ist .

Eigenschaften

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFATESGLOUGBX-YVNJGZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873164 | |

| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

26266-57-9, 5050-91-9 | |

| Record name | Sorbitan monopalmitate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K6Z421KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)

![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)

![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)

![4-[[2-Butyl-5-(carboxymethyl)-4-chloroimidazol-1-yl]methyl]benzoic acid](/img/structure/B10781920.png)

![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)

![[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)](/img/structure/B10781932.png)

![1-[3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781958.png)